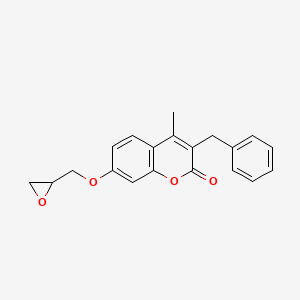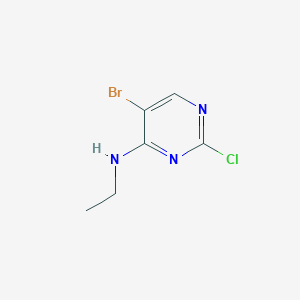
Isopropenyl p-nitrophenyl carbonate
Vue d'ensemble
Description
Isopropenyl p-nitrophenyl carbonate is an organic compound with the molecular formula C10H9NO5. It is a derivative of p-nitrophenol and is characterized by the presence of an isopropenyl group attached to the carbonate moiety. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Mécanisme D'action
Target of Action
Isopropenyl p-nitrophenyl carbonate is a chemical compound that interacts with various targets. It is known to belong to the class of organic compounds known as nitrophenols, which consist of a benzene ring bearing both a hydroxyl group and a nitro group on two different ring carbon atoms .
Mode of Action
It is known that the compound displays nucleophilic behavior towards highly electrophilic p-nitrophenyl carbonate derivatives . This involves a nucleophilic attack of the imine nitrogen onto the carbonyl carbon, followed by the elimination of a p-nitrophenoxide ion .
Biochemical Pathways
Nitrophenols, the class of compounds to which it belongs, are known to be involved in various biochemical reactions . They are often used in the synthesis of many industrial products such as pesticides, herbicides, petrochemicals, explosives, pharmaceuticals, synthetic dyes .
Pharmacokinetics
It is known that the compound’s molecular weight is 22319 g/mol , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
It is known that the compound can lead to the formation of corresponding substituted ε-caprolactam and γ-lactam derived carbamates through ring-opening reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. It is known that the compound is stored in a refrigerator, indicating that temperature could be a factor influencing its stability .
Analyse Biochimique
Biochemical Properties
Isopropenyl p-nitrophenyl carbonate plays a significant role in biochemical reactions, particularly in the acylation of biomolecules . The compound interacts with various enzymes and proteins, facilitating the formation of acylation synthons in a rapid and efficient manner . The nature of these interactions is largely based on the compound’s activated ester structure, which allows it to participate in direct radiofluorination conditions .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in the acylation of biomolecules . By facilitating the formation of acylation synthons, the compound indirectly influences various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules in the process of acylation . The compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isopropenyl p-nitrophenyl carbonate can be synthesized through the reaction of p-nitrophenol with isopropenyl chloroformate. The reaction typically takes place in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve maintaining a low temperature to prevent decomposition of the reactants and products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Isopropenyl p-nitrophenyl carbonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The carbonate group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form p-nitrophenol and isopropenyl alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction can be catalyzed by acids or bases and is usually performed in aqueous media.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in the reduction of the nitro group.
Major Products Formed
Nucleophilic substitution: The major products are substituted carbamates, carbonates, or thiocarbonates.
Hydrolysis: The primary products are p-nitrophenol and isopropenyl alcohol.
Reduction: The main product is p-aminophenol.
Applications De Recherche Scientifique
Isopropenyl p-nitrophenyl carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates.
Medicine: It is used in the development of prodrugs, where the carbonate group is cleaved in vivo to release the active drug.
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Nitrophenyl chloroformate: Similar in structure but contains a chloroformate group instead of a carbonate group.
Isopropenyl chloroformate: Contains an isopropenyl group but lacks the nitrophenyl moiety.
p-Nitrophenyl acetate: Contains an acetate group instead of a carbonate group.
Uniqueness
Isopropenyl p-nitrophenyl carbonate is unique due to its combination of the isopropenyl and nitrophenyl groups, which confer distinct reactivity and stability. This makes it particularly useful in bioconjugation and polymer chemistry, where specific reactivity is required .
Propriétés
IUPAC Name |
(4-nitrophenyl) prop-1-en-2-yl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-7(2)15-10(12)16-9-5-3-8(4-6-9)11(13)14/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYSDFXTXTZOJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dimethyl-8-(trifluoromethyl)-1,5-dihydropyrido[3,2-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B3039028.png)
![[1-(4-Chlorophenyl)cyclohexyl]methanol](/img/structure/B3039029.png)
![1-[2-(2,6-Dimethylphenoxy)pyridin-3-YL]methanamine](/img/structure/B3039032.png)

![{3-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}methanamine](/img/structure/B3039034.png)

![[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B3039036.png)




![4-[4-(3-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B3039047.png)
